molecular formula C17H17NO B14234318 N-(2,6-Dimethylphenyl)-2-vinylbenzamide CAS No. 531548-94-4

N-(2,6-Dimethylphenyl)-2-vinylbenzamide

Cat. No.: B14234318
CAS No.: 531548-94-4
M. Wt: 251.32 g/mol
InChI Key: AWFYOTNBMLLPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethylphenyl)-2-vinylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a vinyl group and a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-vinylbenzamide typically involves the reaction of 2,6-dimethylaniline with a suitable acylating agent, such as vinylbenzoyl chloride, under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 2,6-dimethylaniline and the acyl chloride group of vinylbenzoyl chloride. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the amide group.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-vinylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-vinylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: An amide-type local anesthetic with a similar 2,6-dimethylphenyl group.

    Benzocaine: An ester-type local anesthetic with a similar aromatic structure.

    Procaine: An ester-type local anesthetic with a similar aromatic structure.

Uniqueness

N-(2,6-Dimethylphenyl)-2-vinylbenzamide is unique due to the presence of both a vinyl group and a 2,6-dimethylphenyl group, which can impart distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets and can lead to different reactivity and applications.

Properties

CAS No.

531548-94-4

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-ethenylbenzamide

InChI

InChI=1S/C17H17NO/c1-4-14-10-5-6-11-15(14)17(19)18-16-12(2)8-7-9-13(16)3/h4-11H,1H2,2-3H3,(H,18,19)

InChI Key

AWFYOTNBMLLPFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.